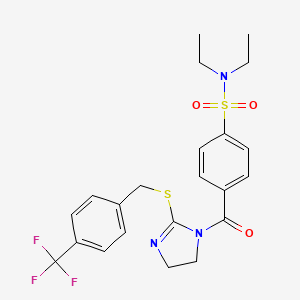

N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .

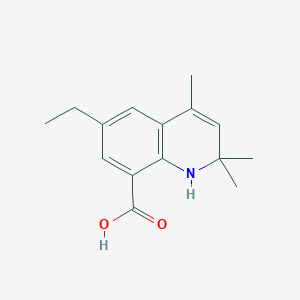

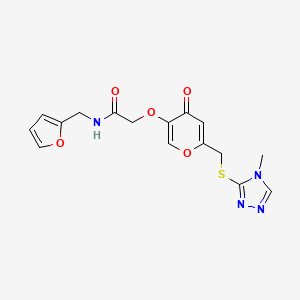

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring, the benzylthio group, and the trifluoromethyl group would all contribute to the overall shape and electronic structure of the molecule .Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or basic conditions, or it could undergo displacement reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make the compound quite polar and therefore soluble in polar solvents . The trifluoromethyl group could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study focused on the synthesis and characterization of celecoxib derivatives, including compounds structurally related to N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide, for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their biological activities and showed promising results without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Küçükgüzel et al., 2013).

Biological Activities

Research into azole-containing sulfonamides, including imidazole derivatives, evaluated these compounds as anticandidal agents. While the study does not directly mention the specific compound , it highlights the broader context of sulfonamide derivatives in antimicrobial applications (Qandil et al., 2008).

Another investigation synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, which share a core structural motif with the target compound. These bases showed inhibitory effects on various enzyme activities, offering insights into the potential biochemical applications of sulfonamide derivatives (Alyar et al., 2019).

Benzenesulfonamide derivatives incorporating selenazoles were studied for their inhibitory activity against several bacterial carbonic anhydrases. This research indicates the antimicrobial potential of sulfonamide compounds in developing new antibacterials (Angeli et al., 2018).

Anticancer Potential

- Exploration of benzenesulfonamide-bearing imidazole derivatives assessed their cytotoxicity against human triple-negative breast cancer and human malignant melanoma cell lines. This study showcases the anticancer potential of imidazole and sulfonamide derivatives, aligning with the broader interest in the target compound for therapeutic applications (Balandis et al., 2021).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical drug, for example, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy in clinical trials .

Propiedades

IUPAC Name |

N,N-diethyl-4-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O3S2/c1-3-27(4-2)33(30,31)19-11-7-17(8-12-19)20(29)28-14-13-26-21(28)32-15-16-5-9-18(10-6-16)22(23,24)25/h5-12H,3-4,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDWZWCICZSOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2650219.png)

![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)

![N'-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2650221.png)

methyl}phosphonate](/img/structure/B2650223.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)

![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)

![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)